![molecular formula C15H18N2O2S B2998211 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 477858-92-7](/img/structure/B2998211.png)
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, a component of your compound, is an organic chemical compound having the formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . The 4-Methylmorpholine part of your compound could be similar to N-Methylmorpholine, which is used as a base catalyst for generation of polyurethanes and other reactions .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of a compound similar to yours, “2-{2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid”, can be found on ChemSpider .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are used in chemical synthesis, extraction, catalysis, and electrochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to yours, “4-methylphenoxyacetic acid”, can be found on ChemSpider .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth (Alexander et al., 2008).
Antibacterial Screening and DNA Cleavage
A study explored the synthesis, antibacterial inhibition, and DNA cleavage potential of a thiadiazole derivative, highlighting its moderate inhibition against Mycobacteria tuberculosis and potential for medicinal applications (Mali et al., 2019).
Structural Analysis
The structural analysis of a morpholine derivative synthesized through the reaction of phenacyl thiocyanate with morpholine showed specific intramolecular and intermolecular interactions (Bahrin et al., 2013).
Antiproliferative and Antimicrobial Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds were evaluated for their antiproliferative and antimicrobial properties, with certain compounds exhibiting high DNA protective ability and strong antimicrobial activity (Gür et al., 2020).
Aminomethylation of Imidazoheterocycles
A study reported a novel aminomethylation of imidazopyridines with morpholine, offering potential for the synthesis of aminomethylated derivatives under mild reaction conditions (Mondal et al., 2017).
Synthesis and Characterization
The synthesis and characterization of various morpholine derivatives bearing a thiazole moiety or related structures have been reported, demonstrating the versatility and potential of these compounds in scientific research (Berber, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions would depend on the specific application of the compound. Morpholines are attracting significant attention due to their widespread availability in natural products and biologically relevant compounds . They are being explored for various applications in the field of medicinal chemistry .
Propiedades
IUPAC Name |
4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-2-4-13(5-3-12)19-15-16-10-14(20-15)11-17-6-8-18-9-7-17/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBLAONYPPALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2998129.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)
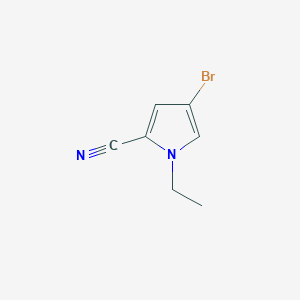


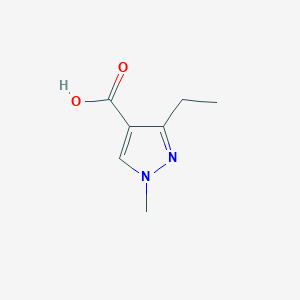
![4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide](/img/structure/B2998140.png)
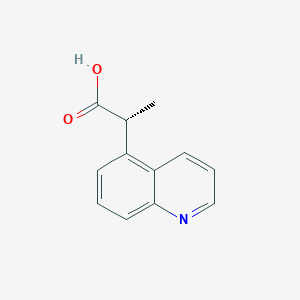
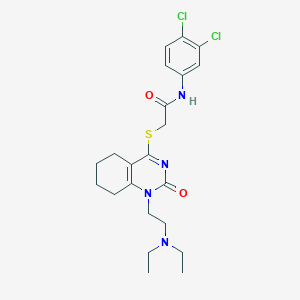
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)
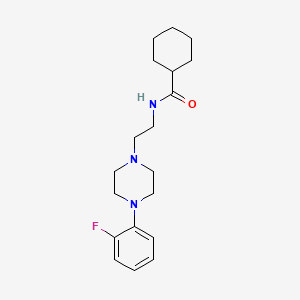
![4-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2998148.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)